1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide is an organic compound categorized as a substituted piperazine derivative. It is recognized for its potential applications in pharmacology and chemical synthesis. The compound is characterized by its unique structural features, which include a bromopropyl group and an isopropyl group attached to the piperazine ring.
The compound's chemical formula is , and it has a molecular weight of 382.96 g/mol. It can be sourced from various chemical suppliers and is cataloged under different identifiers, including PubChem CID 21509540 and MDL No. MFCD03452742 . The compound appears as a powder and is typically stored at room temperature.
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, making it a member of the piperazine class. Its classification can also extend to pharmaceutical intermediates due to its potential therapeutic applications .
The synthesis of 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide can be achieved through various methods, typically involving the reaction of piperazine with appropriate brominated alkyl groups. A common synthetic route includes:
The reaction conditions may vary based on the specific reagents used, but typical conditions include moderate temperatures (around 50-70 °C) and inert atmospheres to prevent oxidation or hydrolysis during synthesis .
The molecular structure of 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide consists of a piperazine ring with two substituents: a bromopropyl group at one nitrogen atom and an isopropyl group at the other nitrogen atom.
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the bromine atom and the steric effects of the isopropyl group, which can affect reaction rates and pathways .
The compound exhibits typical characteristics associated with halogenated organic compounds, including reactivity towards nucleophiles due to its bromine substituents.
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide has potential applications in:
The compound's unique structure allows for exploration in various fields such as medicinal chemistry, agrochemicals, and materials science .
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide (molecular formula: C₁₀H₂₁BrN₂·2HBr) represents a structurally complex piperazine derivative gaining prominence in synthetic and medicinal chemistry. Its core combines a piperazine ring – a privileged scaffold in drug design – with two functionally distinct substituents: a 3-bromopropyl chain serving as an alkylating handle and an isopropyl group conferring steric and electronic modulation. As a dihydrobromide salt, it exhibits enhanced crystallinity and solubility in polar solvents compared to its free base, facilitating purification and handling in synthetic workflows [1] [5]. This compound occupies a niche in the development of bioactive molecules where piperazine moieties act as solubility-enhancing or conformational-directing components, particularly in central nervous system (CNS) agents and anticancer therapeutics.
Table 1: Key Identifiers of 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
Property | Value/Descriptor |
---|---|
Systematic Name | 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide |
CAS Registry Number | Not explicitly available in search results |
Molecular Formula | C₁₀H₂₁BrN₂ (free base); C₁₀H₂₁BrN₂·2HBr (salt) |
SMILES | CC(C)N1CCN(CC1)CCCBr |
InChI Key | RKIFQYFBXGMVPW-UHFFFAOYSA-N (free base) |
Critical Adducts (CCS) | [M+H]+ m/z 249.09608 (CCS 152.9 Ų) |
Piperazine derivatives like this compound exemplify the versatility of saturated nitrogen heterocycles in molecular design. The piperazine ring provides two nitrogen sites with distinct electronic environments: the N1 position (typically secondary amine in the parent ring) acts as a strong hydrogen bond donor/acceptor, while the N4 position (tertiary amine when substituted) serves as a cationic center under physiological conditions or when salt forms exist. The dihydrobromide salt form stabilizes the protonated state of the tertiary amine, enhancing water solubility and crystallinity – crucial traits for purification and characterization [1]. X-ray crystallographic data of analogous compounds (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-yl derivatives) reveal that isopropyl substituents induce significant steric torsional angles (e.g., ~40.83° between heterocyclic planes), demonstrating their role in dictating three-dimensional conformation and potentially influencing receptor binding in derived pharmacophores [7].
The 3-bromopropyl arm attached to N1 is a critical functional handle. Bromoalkyl chains of this length (C3 spacer) exhibit optimal reactivity in nucleophilic substitution reactions (SN₂) due to reduced ring-closure propensity compared to shorter chains (e.g., bromoethyl derivatives) and decreased steric hindrance versus longer chains. This enables efficient cyclization or cross-coupling to construct complex polyheterocyclic systems. Computational data (e.g., Predicted Collision Cross Sections) for adducts like [M+H]+ (152.9 Ų) and [M+Na]+ (160.9 Ų) provide insights into its gas-phase conformation and molecular surface area, correlating with solution-phase behavior and intermolecular interaction potential [1].
Key Point: The synergy of the piperazine core’s hydrogen-bonding capability, the isopropyl group’s conformational control, and the 3-bromopropyl chain’s alkylating power makes this compound a uniquely versatile synthon for generating bioactive molecules with tailored physicochemical properties.
The 3-bromopropyl group serves as a linchpin for molecular diversification. Its primary bromide undergoes efficient displacement by nucleophiles (e.g., amines, thiols, azides), enabling the installation of diverse functional groups or linkage to pharmacophores. This reactivity is exploited in kinase inhibitor development, where piperazine derivatives act as solubilizing linkers connecting hydrophobic pharmacophores to target proteins. For example, patents disclose analogs where similar bromopropyl-piperazines are coupled to pyrrolo[2,3-d]pyrimidine scaffolds to yield potent Janus kinase (JAK) inhibitors [9]. The bromine atom’s polarizability also contributes to hydrophobic interactions in target binding pockets.
The isopropyl group at N4 plays a multifaceted role:
CC(C)N1CCN(CC1)CCCBr
vs. methyl analogs like CN1CCN(CC1)CCCBr
) [5] [6]. Table 2: Bromine Reactivity Comparison in Piperazine/Alkyl Bromide Synthons
Compound | Molecular Formula | Bromine Position | Key Reactivity Traits |
---|---|---|---|
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine | C₁₀H₂₁BrN₂ | Primary (terminal) | Favors SN₂ reactions; lower steric hindrance |
1-(3-Bromopropyl)-4-methylpiperazine | C₈H₁₇BrN₂ | Primary (terminal) | Similar reactivity; lower lipophilicity |
N-(2-Bromoethyl)-1,3-propanediamine | C₅H₁₃BrN₂ | Primary (terminal) | Higher ring-closure risk (azetidine formation) |
Piperazine derivatives emerged prominently in mid-20th-century medicinal chemistry (e.g., antihistamines, antipsychotics). The specific integration of bromoalkyl and branched alkyl substituents evolved from efforts to balance reactivity, metabolic stability, and target affinity. While PubChem records indicate limited patent or literature coverage for this exact dihydrobromide salt [1], its structural analogs reveal a clear developmental trajectory:
The fusion of these elements – optimized in 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide – represents a response to challenges in purifying polar intermediates during multi-step syntheses of anticancer and antimicrobial agents. Its emergence parallels advancements in cross-coupling methodologies (e.g., Suzuki-Miyaura coupling in pyrazole synthesis [7]), where bromoalkyl intermediates serve as coupling partners or linker precursors. Current research exploits its potential to generate combinatorial libraries via nucleophilic displacement, supporting fragment-based drug discovery against targets like JAK kinases [9].
Key Point: The historical trajectory of this compound reflects broader trends in heterocyclic chemistry: the strategic use of halogenated alkyl chains for modular synthesis and salt formation to overcome physicochemical limitations, enabling access to novel bioactive space.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7